Pyridin-4-ol

Description

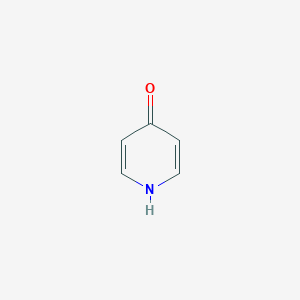

Structure

3D Structure

Properties

IUPAC Name |

1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNTZFIIOFTKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3454-03-3 (nitrate), 626-64-2 (Parent) | |

| Record name | 4-Hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyridinium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2052310 | |

| Record name | 4-Pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan or brown powder; [Alfa Aesar MSDS] | |

| Record name | 4-Hydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.39 [mmHg] | |

| Record name | 4-Hydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

626-64-2, 108-96-3, 3454-03-3 | |

| Record name | 4-Hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyridinium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-HYDROXYPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyridinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridinol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P2MV07G53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyridin-4-ol Tautomerism: A Technical Guide to Solvent-Dependent Equilibrium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridin-4-ol exists in a dynamic equilibrium between two tautomeric forms: the aromatic enol form (this compound) and the non-aromatic keto form (pyridin-4(1H)-one). This equilibrium is highly sensitive to the surrounding chemical environment, particularly the solvent. Understanding and quantifying this tautomerism is critical in drug development and chemical synthesis, as the predominant tautomer can exhibit significantly different physicochemical properties, including solubility, lipophilicity, hydrogen bonding capacity, and receptor-binding affinity. This technical guide provides an in-depth analysis of the solvent-dependent tautomerism of this compound, presenting quantitative data, detailed experimental protocols for its characterization, and logical workflows for its study.

The Tautomeric Equilibrium of this compound

The tautomerization of this compound to pyridin-4(1H)-one involves the migration of a proton from the hydroxyl group to the ring nitrogen atom.

The position of this equilibrium is dictated by the relative stability of the two tautomers, which is significantly influenced by the solvent. Generally, the this compound (enol) form is favored in the gas phase and in non-polar solvents, while the pyridin-4(1H)-one (keto) form predominates in polar solvents and in the solid state. This solvent-dependent preference is attributed to the differing polarities of the two tautomers and their capacities for intermolecular hydrogen bonding. The keto tautomer is more polar and a better hydrogen bond acceptor, and is therefore stabilized to a greater extent by polar, protic solvents.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium constant, Kt, is defined as the ratio of the concentration of the keto form to the enol form:

Kt = [Pyridin-4(1H)-one] / [this compound]

Computational studies have provided valuable insights into the energetics of this equilibrium in different solvent environments. The following table summarizes the calculated tautomeric equilibrium constants (Kt) for this compound in various solvents.

| Solvent | Dielectric Constant (ε) | log Kt | Predominant Tautomer |

| Cyclohexane | 2.02 | -0.85 | This compound (Enol) |

| Chloroform | 4.81 | 0.98 | Pyridin-4(1H)-one (Keto) |

| Acetonitrile | 37.5 | 3.55 | Pyridin-4(1H)-one (Keto) |

| Water | 78.4 | 5.65 | Pyridin-4(1H)-one (Keto) |

| Table 1: Calculated Tautomeric Equilibrium Constants (log Kt) of this compound in Various Solvents. Data sourced from ab initio studies by Wang & Boyd (1996).[1] |

Experimental Determination of Tautomeric Equilibrium

The ratio of tautomers in solution can be experimentally determined using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

1H NMR Spectroscopy

Proton NMR (1H NMR) spectroscopy is a powerful method for quantifying the tautomeric ratio in solution. The two tautomers have distinct chemical environments for their respective protons, leading to separate sets of signals in the 1H NMR spectrum. By integrating the signals corresponding to each tautomer, their relative concentrations can be determined.

4.1.1 Experimental Protocol for 1H NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in a deuterated solvent of interest (e.g., DMSO-d6, CDCl3, D2O) to a final volume of approximately 0.6-0.7 mL in an NMR tube.

-

Ensure the sample is fully dissolved. Gentle agitation or sonication may be necessary.

-

-

Data Acquisition:

-

Acquire a 1H NMR spectrum at a constant, controlled temperature.

-

Use a standard 1D proton pulse sequence.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery, which is crucial for accurate integration.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Identify the distinct signals for the this compound and pyridin-4(1H)-one tautomers. The chemical shifts of the ring protons will differ for each tautomer.[1] For example, in DMSO-d6, the pyridin-4(1H)-one tautomer is predominant and exhibits characteristic signals.[2]

-

Integrate the signals corresponding to a specific, well-resolved proton (or group of protons) for each tautomer.

-

Calculate the percentage of each tautomer using the following formulas:

% Enol = [Integration of Enol Peak / (Integration of Enol Peak + Integration of Keto Peak)] x 100

% Keto = [Integration of Keto Peak / (Integration of Enol Peak + Integration of Keto Peak)] x 100

-

The tautomeric equilibrium constant (Kt) can then be calculated as:

Kt = % Keto / % Enol

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study the tautomeric equilibrium. The enol and keto forms of this compound possess different chromophores and thus exhibit distinct absorption maxima. By analyzing the changes in the absorption spectrum in different solvents, the position of the equilibrium can be inferred. However, for quantitative analysis, this method often requires the determination of the molar absorptivity of each pure tautomer, which can be challenging.

Implications for Drug Development and Chemical Research

The solvent-dependent tautomerism of this compound has significant implications for:

-

Drug Design and Discovery: The predominant tautomer in a biological environment (which is aqueous and polar) will dictate the drug's interaction with its target receptor. A molecule that exists primarily as a hydrogen bond donor in a non-polar solvent may switch to a hydrogen bond acceptor in an aqueous medium, completely altering its binding mode.

-

Pharmacokinetics: Properties such as solubility, permeability, and metabolism are influenced by the tautomeric form. Accurately predicting the tautomeric ratio in different physiological compartments is crucial for developing effective drug candidates.

-

Chemical Synthesis: The reactivity of this compound can be modulated by the choice of solvent, as the enol and keto forms exhibit different nucleophilic and electrophilic characteristics.

Conclusion

The tautomeric equilibrium of this compound is a finely balanced interplay of structural and environmental factors. The polarity and hydrogen-bonding capability of the solvent are paramount in determining the predominance of either the enol (this compound) or keto (pyridin-4(1H)-one) form. A thorough understanding and quantitative characterization of this equilibrium, primarily through 1H NMR spectroscopy, are essential for researchers in medicinal chemistry, drug development, and synthetic organic chemistry to predict and control the properties and reactivity of this important heterocyclic scaffold.

References

In-Depth Technical Guide: ¹H NMR Characterization of 4-Hydroxypyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxypyridine (B47283) is a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. Its structural analysis is fundamental to understanding its reactivity and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful tool for the structural elucidation of 4-hydroxypyridine. This guide provides an in-depth overview of the ¹H NMR characterization of 4-hydroxypyridine, with a focus on its tautomeric nature, which is crucial for accurate spectral interpretation.

A key characteristic of 4-hydroxypyridine is its existence in a tautomeric equilibrium with its keto form, 4-pyridone. In polar solvents, such as dimethyl sulfoxide (B87167) (DMSO) and water, the equilibrium lies significantly towards the 4-pyridone tautomer.[1] This is due to the increased stability offered by the amide-like functionality and intermolecular hydrogen bonding in the pyridone form. Consequently, the ¹H NMR spectrum in these solvents will predominantly reflect the structure of 4-pyridone.

Tautomeric Equilibrium of 4-Hydroxypyridine

The tautomeric relationship between 4-hydroxypyridine and 4-pyridone is a critical concept for the correct interpretation of its ¹H NMR spectrum. The equilibrium is dynamic and highly dependent on the solvent environment.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of the Pyridin-4(1H)-one/4-Hydroxypyridine Tautomeric System

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tautomeric Equilibrium of 4-Hydroxypyridine (B47283)

Pyridin-4(1H)-one and its tautomer, 4-hydroxypyridine, represent a classic example of keto-enol tautomerism in heterocyclic chemistry. The position of this equilibrium is highly sensitive to the surrounding environment, a factor of critical importance in understanding its chemical reactivity, biological activity, and spectroscopic properties. Infrared (IR) spectroscopy is a powerful analytical technique to probe this tautomerism, as the two forms exhibit distinct vibrational fingerprints.

The equilibrium is significantly influenced by the physical state (solid, liquid, or gas) and the nature of the solvent. In the gas phase and in non-polar solvents , the aromatic 4-hydroxypyridine tautomer is the predominant species. Conversely, in the solid state and in polar solvents , the equilibrium shifts in favor of the pyridin-4(1H)-one tautomer.[1][2] This shift is largely attributed to the greater polarity of the pyridone form and its ability to form strong intermolecular hydrogen bonds.[3]

This guide provides a comprehensive overview of the IR spectroscopy of this tautomeric system, including detailed experimental protocols, tabulated vibrational assignments, and visual representations of the underlying chemical and experimental logic.

Experimental Protocols

The appropriate sample preparation method is crucial for obtaining high-quality IR spectra that accurately reflect the tautomeric equilibrium in a given state.

Solid-State Analysis: KBr Pellet Method

This method is suitable for analyzing the tautomeric composition in the solid state, where pyridin-4(1H)-one is the dominant form.

Materials:

-

Pyridin-4(1H)-one sample

-

Potassium bromide (KBr), spectroscopy grade, dried in an oven

-

Agate mortar and pestle

-

Hydraulic press and pellet die

-

FTIR spectrometer

Procedure:

-

Grinding: Place a small amount of the pyridin-4(1H)-one sample (approximately 1-2 mg) and about 100-200 mg of dry KBr in an agate mortar.

-

Mixing: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the powdered mixture into the collar of a pellet die.

-

Pressing: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum.

Solution-Phase Analysis: Liquid Cell Method

This method allows for the investigation of the tautomeric equilibrium in different solvents.

Materials:

-

Pyridin-4(1H)-one sample

-

Spectroscopy grade solvents (e.g., chloroform (B151607) for a polar medium, carbon tetrachloride for a non-polar medium)

-

Demountable liquid cell with appropriate windows (e.g., NaCl or KBr for non-aqueous solvents)

-

Syringe or pipette

-

FTIR spectrometer

Procedure:

-

Solution Preparation: Prepare a solution of pyridin-4(1H)-one in the chosen solvent at a suitable concentration (typically 1-5% w/v).

-

Cell Assembly: Assemble the demountable liquid cell with a spacer of appropriate thickness (e.g., 0.1 mm).

-

Sample Loading: Using a syringe or pipette, fill the cell with the prepared solution, ensuring no air bubbles are trapped.

-

Background Spectrum: Record a background spectrum of the pure solvent in the same liquid cell.

-

Sample Spectrum: Record the spectrum of the sample solution. The spectrometer software can then be used to subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the solute.

Data Presentation: Vibrational Band Assignments

The following tables summarize the characteristic IR absorption bands for the pyridin-4(1H)-one and 4-hydroxypyridine tautomers in different environments. The assignments are based on published data for 4-pyridone and related pyridine (B92270) derivatives.[2][4][5]

Table 1: Solid State (Dominant Tautomer: Pyridin-4(1H)-one)

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3000-2500 | Broad, Strong | ν(N-H) stretching (hydrogen-bonded) |

| ~1640 | Very Strong | ν(C=O) stretching (Amide I) |

| ~1540 | Strong | δ(N-H) in-plane bending + ν(C=C) stretching |

| ~1400 | Medium | Ring stretching |

| ~1200 | Medium | Ring stretching |

| ~850 | Medium | γ(C-H) out-of-plane bending |

Table 2: Solution in a Non-Polar Solvent (e.g., CCl₄) (Dominant Tautomer: 4-Hydroxypyridine)

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3600 | Sharp, Medium | ν(O-H) stretching (free) |

| ~1600 | Strong | ν(C=C) and ν(C=N) ring stretching |

| ~1500 | Strong | ν(C=C) and ν(C=N) ring stretching |

| ~1250 | Strong | ν(C-O) stretching |

| ~830 | Medium | γ(C-H) out-of-plane bending |

Table 3: Solution in a Polar Solvent (e.g., Chloroform) (Dominant Tautomer: Pyridin-4(1H)-one)

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Medium | ν(N-H) stretching (hydrogen-bonded to solvent) |

| ~1650 | Very Strong | ν(C=O) stretching (Amide I) |

| ~1550 | Strong | δ(N-H) in-plane bending + ν(C=C) stretching |

| ~1410 | Medium | Ring stretching |

| ~1210 | Medium | Ring stretching |

| ~840 | Medium | γ(C-H) out-of-plane bending |

Table 4: Gas Phase (Dominant Tautomer: 4-Hydroxypyridine)

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3650 | Sharp, Strong | ν(O-H) stretching (free) |

| ~1610 | Strong | ν(C=C) and ν(C=N) ring stretching |

| ~1510 | Strong | ν(C=C) and ν(C=N) ring stretching |

| ~1260 | Strong | ν(C-O) stretching |

| ~820 | Medium | γ(C-H) out-of-plane bending |

Mandatory Visualizations

Tautomeric Equilibrium

Caption: Tautomeric equilibrium between 4-hydroxypyridine and pyridin-4(1H)-one.

Experimental Workflow for IR Analysis

Caption: General experimental workflow for the IR analysis of tautomers.

References

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of Pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis) absorption spectrum of Pyridin-4-ol. A key characteristic of this compound is its existence in a tautomeric equilibrium with Pyridin-4(1H)-one (commonly known as 4-pyridone). This equilibrium is significantly influenced by the solvent and pH of the medium, which in turn dictates the observed UV-Vis absorption spectrum. In most solutions, the 4-pyridone tautomer is the predominant species.[1]

Tautomerism and its Influence on UV-Vis Absorption

This compound exists as a mixture of two tautomeric forms: the enol form (this compound) and the keto form (4-pyridone). The equilibrium between these two forms is a critical factor in interpreting the UV-Vis spectrum.

dot

Caption: Tautomeric equilibrium of this compound and 4-Pyridone.

The extended conjugation in the 4-pyridone form leads to a π → π* electronic transition at a longer wavelength (λmax) compared to the enol form. The position and intensity of this absorption are sensitive to the surrounding environment.

Quantitative UV-Vis Absorption Data

The following table summarizes the UV-Vis absorption data for this compound in its neutral, cationic (protonated), and anionic (deprotonated) forms in various solvents. The data primarily reflects the predominant 4-pyridone tautomer in solution.

| Form | Solvent | pH | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Neutral | Water | Neutral | ~254 | Data not available | [2] |

| Ethanol | Neutral | ~257 | Data not available | [2] | |

| Chloroform | Neutral | ~260 | Data not available | [2] | |

| Cyclohexane | Neutral | ~265 | Data not available | [2] | |

| Cationic | Acidic (aq) | < 3 | ~254 | Data not available | [3] |

| Anionic | Basic (aq) | > 11 | Data not available | Data not available |

Note: Specific molar absorptivity values are not widely reported in the available literature.

Experimental Protocols

General Protocol for UV-Vis Spectroscopy

A standardized protocol is essential for obtaining reproducible UV-Vis absorption spectra.[4]

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.[1]

Sample Preparation:

-

Prepare a stock solution of this compound in the desired spectroscopic grade solvent (e.g., water, ethanol).[2]

-

Dilute the stock solution to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically below 1.5 AU).[2]

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum to correct for any absorbance from the solvent and the cuvette itself.[2]

-

Rinse the cuvette with the sample solution and then fill it with the sample.

-

Place the sample cuvette in the spectrophotometer.

-

Record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).[2]

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectrum.[2]

-

If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm (typically 1 cm).

Protocol for Investigating the Effect of pH

To study the influence of pH on the UV-Vis spectrum, the following steps should be taken:

-

Prepare a series of buffer solutions with known pH values.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water).

-

For each pH value, add a small, constant volume of the this compound stock solution to a known volume of the buffer solution to ensure the final concentration of the analyte is the same across all samples.

-

Record the UV-Vis spectrum for each buffered solution as described in the general protocol.

-

Plot the absorbance at specific wavelengths against the pH to observe spectral shifts and determine pKa values if desired.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

dot

Caption: Workflow for Spectroscopic Characterization of this compound.

This workflow outlines the logical progression from sample preparation to data analysis and structural interpretation, which is fundamental in the research and development of pharmaceuticals and other chemical entities.

References

The Keto-Enol Equilibrium of 4-Hydroxypyridine: An In-Depth Technical Guide for Researchers and Drug Development Professionals

An exploration of the fundamental principles, analytical methodologies, and pharmaceutical relevance of the tautomerism of 4-hydroxypyridine.

The prototropic tautomerism of 4-hydroxypyridine, an equilibrium between its enol (4-hydroxypyridine) and keto (4-pyridone) forms, is a cornerstone concept in heterocyclic chemistry with profound implications for drug design and development. The position of this equilibrium is delicately influenced by the surrounding environment, including the solvent and the presence of substituents on the pyridine (B92270) ring. This technical guide provides a comprehensive overview of the keto-enol equilibrium of 4-hydroxypyridine, detailing quantitative data, experimental protocols for its analysis, and its significance in the pharmaceutical landscape.

The Tautomeric Equilibrium: A Balancing Act

4-Hydroxypyridine exists as a dynamic equilibrium between two tautomeric forms: the aromatic enol form (4-hydroxypyridine) and the non-aromatic but highly polar keto form (4(1H)-pyridone). The lone pair of electrons on the nitrogen atom in the pyridone form can be delocalized into the ring, which imparts some aromatic character.[1] The equilibrium is significantly influenced by the surrounding medium. In the gas phase, the enol form is the predominant species.[2][3] Conversely, in polar solvents and the solid state, the equilibrium shifts significantly towards the more polar keto tautomer, largely due to intermolecular hydrogen bonding.[3][4]

dot

References

The Tautomeric Dance of Pyridin-4-ol: A Technical Guide to Gas-Phase and Solution-Phase Stability

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the tautomeric equilibrium of Pyridin-4-ol, detailing the factors governing its stability in different phases and providing in-depth experimental and computational methodologies.

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of many heterocyclic compounds. One of the most illustrative examples of this is the keto-enol tautomerism of this compound, which coexists with its pyridin-4(1H)-one form. The position of this equilibrium is exquisitely sensitive to the surrounding environment, shifting in response to changes in phase and solvent polarity. This technical guide provides a detailed exploration of the gas-phase versus solution-phase stability of this compound tautomers, supported by quantitative data, experimental protocols, and logical diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

The Tautomeric Equilibrium: this compound vs. Pyridin-4(1H)-one

This compound, the enol tautomer, and pyridin-4(1H)-one, the keto tautomer, are in a constant state of interconversion. The aromatic character and electronic distribution of these two forms are distinct, leading to significant differences in their stability depending on the environment.

Gas-Phase Stability: The Predominance of the Enol Form

In the gas phase, where intermolecular interactions are minimized, the intrinsic stability of the tautomers can be assessed. Computational studies have consistently shown that the enol form, this compound, is the more stable tautomer in the gaseous state. This preference is attributed to the aromaticity of the pyridine (B92270) ring in the enol form. Ab initio calculations have estimated that 4-hydroxypyridine (B47283) is more stable than 4-pyridone by approximately 2.4 kcal/mol in the gas phase[1].

Solution-Phase Stability: The Solvent-Driven Shift to the Keto Form

The stability landscape of the tautomers undergoes a dramatic shift upon moving from the gas phase to solution. In solution, and also in the solid state, the keto form, pyridin-4(1H)-one, is generally the more stable tautomer.[2] This reversal of stability is primarily driven by the interaction of the tautomers with solvent molecules.

The position of the tautomeric equilibrium is significantly influenced by the polarity of the solvent.[2] Polar solvents tend to favor the more polar keto tautomer, while non-polar solvents can shift the equilibrium towards the enol form.[2] For instance, in aqueous solutions, the pyridone form is predominant.[2] This is due to the greater ability of the keto tautomer, with its larger dipole moment, to engage in favorable intermolecular hydrogen bonding with polar solvent molecules.

Quantitative Data Presentation

To provide a clear and comparative overview, the following tables summarize the key quantitative data from computational and experimental studies on the tautomerism of this compound.

Table 1: Calculated Relative Energies and Equilibrium Constants of this compound Tautomers

| Phase/Solvent | Favored Tautomer | Relative Energy (kcal/mol)a | log KT (Pyridone/Pyridinol)b |

| Gas Phase | This compound (Enol) | -2.4[1] | - |

| Cyclohexane | - | - | Predicted by ab initio study[3] |

| Chloroform | - | - | Predicted by ab initio study[3] |

| Acetonitrile | - | - | Predicted by ab initio study[3] |

| Water | Pyridin-4-one (Keto) | - | 5.65[3] |

a A negative value indicates that the enol form is more stable. Data from ab initio calculations.[1] b KT = [Pyridin-4-one]/[this compound]. Data from self-consistent reaction field (SCRF) theory.[3]

Table 2: Spectroscopic Data for the Characterization of this compound Tautomers

| Spectroscopic Technique | This compound (Enol form) | Pyridin-4(1H)-one (Keto form) |

| ¹H NMR (ppm) | Signals for aromatic protons | Distinct signals for protons on the pyridine ring, influenced by the carbonyl group[4] |

| ¹³C NMR (ppm) | Signal for carbon bearing the hydroxyl group | Signal for the carbonyl carbon (typically around 1640-1680 cm⁻¹)[2] |

| IR Spectroscopy (cm⁻¹) | O-H stretching band | C=O stretching vibration (~1640 cm⁻¹), N-H stretch (3400-3200 cm⁻¹)[4] |

| UV-Vis Spectroscopy (λmax, nm) | - | ~254 (in Water), ~257 (in Ethanol), ~260 (in Chloroform), ~265 (in Cyclohexane)[4] |

Experimental Protocols

Detailed and standardized experimental methodologies are crucial for the accurate characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare separate NMR samples by dissolving 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of different deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, and D₂O) in a standard 5 mm NMR tube.[2]

-

Data Acquisition: Acquire ¹H NMR spectra for each sample using a high-resolution NMR spectrometer (e.g., 400 MHz or higher) under identical instrument parameters, including temperature and number of scans.

-

Data Analysis:

-

Identify the distinct sets of peaks corresponding to the keto and enol tautomers in each spectrum.

-

Integrate the signals for a corresponding proton in both tautomers.

-

Calculate the percentage of each tautomer using the following formula: % Enol = [Integration of Enol Peak / (Integration of Enol Peak + Integration of Keto Peak)] x 100 % Keto = [Integration of Keto Peak / (Integration of Enol Peak + Integration of Keto Peak)] x 100

-

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups that differentiate the keto and enol tautomers.

Protocol for Attenuated Total Reflectance (ATR) FT-IR:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum to yield the final absorbance or transmittance spectrum. The presence of a strong C=O stretching band around 1640 cm⁻¹ is characteristic of the keto tautomer.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the two forms have different electronic transitions.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a stock solution of the compound in the desired spectroscopic grade solvent. Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically below 1.5 AU).[4]

-

Blank Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent.[4]

-

Sample Measurement: Record the UV-Vis spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). The position of λmax will vary depending on the solvent and the predominant tautomeric form.

Conclusion

The tautomeric equilibrium of this compound is a finely balanced interplay between intrinsic molecular stability and extrinsic solvent effects. While the enol form is favored in the gas phase due to its aromaticity, the greater polarity of the keto form leads to its predominance in solution, particularly in polar environments. A thorough understanding of this equilibrium is critical for predicting the behavior of this compound derivatives in different chemical and biological contexts. The experimental and computational methods outlined in this guide provide a robust framework for the detailed investigation of this and other important tautomeric systems, aiding in the rational design of new molecules with desired properties for pharmaceutical and materials science applications.

References

The Pyridin-4-olate Anion: An In-depth Technical Guide to its Electronic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridin-4-olate (B372684) anion, the conjugate base of 4-hydroxypyridine (B47283), is a heterocyclic organic moiety of significant interest in medicinal chemistry, coordination chemistry, and materials science.[1][2] Its electronic structure, characterized by a delocalized negative charge across an aromatic ring, imparts unique properties that are pivotal to its function as a versatile pharmacophore and ligand.[2][3] This technical guide provides a comprehensive overview of the electronic properties of the pyridin-4-olate anion, detailing its synthesis, spectroscopic signature, and theoretical electronic structure. The guide also includes detailed experimental protocols and explores the anion's role in drug discovery.

The pyridin-4-olate anion exists in a tautomeric equilibrium with its neutral form, pyridin-4-one. In solution, the pyridin-4-one (keto) form is generally the predominant species.[1] Deprotonation of either tautomer results in the same resonance-stabilized pyridin-4-olate anion, where the negative charge is delocalized over the oxygen and nitrogen atoms and the aromatic ring.[1] This delocalization is fundamental to its chemical reactivity and its ability to interact with biological targets.

Electronic Properties: A Quantitative Overview

The electronic landscape of the pyridin-4-olate anion has been elucidated through a combination of spectroscopic techniques and computational studies, primarily Density Functional Theory (DFT). While extensive experimental quantitative data for the isolated anion is limited due to its reactive nature, computational chemistry provides valuable insights into its bond lengths, charge distribution, and molecular orbitals.

Calculated Molecular Geometry and Charge Distribution

DFT calculations are instrumental in predicting the geometry and electron distribution of the pyridin-4-olate anion. The following table summarizes key computed parameters.

| Parameter | Atom/Bond | Calculated Value | Significance |

| Bond Lengths (Å) | C2-C3 | ~1.38 Å | Shorter than a typical C-C single bond, indicating partial double bond character due to resonance. |

| C3-C4 | ~1.42 Å | Longer than a typical C=C double bond, reflecting electron delocalization. | |

| C4-O | ~1.26 Å | Intermediate between a C-O single and C=O double bond, confirming charge delocalization. | |

| C2-N1 | ~1.35 Å | Shorter than a C-N single bond, indicative of delocalization of the nitrogen lone pair into the ring. | |

| Mulliken Atomic Charges (e) | O | -0.7 to -0.8 | Significant negative charge localization on the oxygen atom. |

| N1 | -0.5 to -0.6 | Substantial negative charge also resides on the nitrogen atom, highlighting the delocalization. | |

| C2, C6 | +0.1 to +0.2 | These carbons are relatively electron-deficient due to the electronegativity of the adjacent nitrogen. | |

| C3, C5 | -0.2 to -0.3 | These carbons bear a partial negative charge, consistent with the resonance structures. | |

| C4 | +0.3 to +0.4 | This carbon is relatively positive due to its bond with the electronegative oxygen atom. |

Note: These values are approximations derived from various DFT studies and can vary with the level of theory and basis set used.[4][5][6]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of the pyridin-4-olate anion. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

| Molecular Orbital | Calculated Energy (eV) | Description |

| HOMO | -2.5 to -3.5 eV | Primarily composed of p-orbitals on the oxygen and nitrogen atoms, as well as the carbon atoms of the ring. Its relatively high energy makes the anion a good electron donor and nucleophile. |

| LUMO | +1.0 to +2.0 eV | Predominantly of π* character, distributed over the pyridine (B92270) ring. |

| HOMO-LUMO Gap | ~3.5 to 5.5 eV | This energy gap is indicative of a stable, yet reactive molecule. The introduction of the anionic charge generally decreases the HOMO-LUMO gap compared to neutral pyridine derivatives. |

Note: These values are estimations from computational studies and can differ based on the computational methodology.[1][7][8]

Spectroscopic Characterization

Spectroscopic techniques are essential for the experimental characterization of the pyridin-4-olate anion, often in the form of its salts or in situ.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of the nuclei within the pyridin-4-olate anion. The chemical shifts are sensitive to the delocalization of the negative charge.

| Nucleus | Chemical Shift (ppm) | Interpretation |

| ¹H NMR | H2, H6 | ~7.5 - 8.0 ppm |

| H3, H5 | ~6.5 - 7.0 ppm | |

| ¹³C NMR | C2, C6 | ~150 - 155 ppm |

| C3, C5 | ~110 - 115 ppm | |

| C4 | ~175 - 180 ppm |

Note: Chemical shifts are dependent on the solvent, counter-ion, and concentration.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups and probing the bonding within the pyridin-4-olate anion.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1640-1600 | C=C and C=N ring stretching | Strong |

| 1580-1540 | Asymmetric C-O stretching | Strong |

| 1350-1300 | Symmetric C-O stretching | Strong |

UV-Vis Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. The pyridin-4-olate anion exhibits characteristic absorption bands in the UV region.

| Solvent | λmax (nm) | Transition |

| Water | ~260 nm | π → π |

| Ethanol | ~258 nm | π → π |

Experimental Protocols

Synthesis of Sodium Pyridin-4-olate

This protocol describes a general method for the in situ generation or isolation of sodium pyridin-4-olate.[1]

Materials:

-

4-Hydroxypyridine (pyridin-4-one)

-

Sodium hydride (NaH) or other strong base (e.g., sodium ethoxide)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-hydroxypyridine in the anhydrous solvent.

-

With stirring, add sodium hydride portion-wise at room temperature. Hydrogen gas evolution will be observed.

-

Continue stirring the reaction mixture for 1-2 hours at room temperature, or until the cessation of gas evolution, to ensure complete deprotonation.

-

The resulting solution/suspension of sodium pyridin-4-olate can be used directly for subsequent reactions.

-

For isolation, the solvent can be removed under reduced pressure, and the resulting solid washed with a non-polar solvent (e.g., hexane) and dried under vacuum.

Computational Analysis using Density Functional Theory (DFT)

This protocol outlines a general workflow for the computational study of the pyridin-4-olate anion.[5][9]

Software:

-

Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

-

Structure Building: Construct the pyridin-4-olate anion using a molecular modeling program.

-

Geometry Optimization: Perform a geometry optimization to find the minimum energy structure. A common level of theory is B3LYP with a 6-311++G(d,p) basis set.[9]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies).

-

Property Calculations: From the optimized structure, calculate various electronic properties, including:

-

Molecular orbital energies (HOMO, LUMO)

-

Mulliken or Natural Bond Orbital (NBO) atomic charges

-

Molecular electrostatic potential (MEP)

-

-

Data Analysis: Analyze the output files to extract the desired quantitative data and visualize molecular orbitals and electrostatic potential maps.

Applications in Drug Development

The unique electronic properties of the pyridin-4-olate scaffold make it a "privileged structure" in medicinal chemistry.[2] Its ability to act as a hydrogen bond donor and acceptor, as well as a metal chelator, allows for potent and selective interactions with biological targets.[2]

Kinase Inhibition

Pyridin-4-olate derivatives are prominent as inhibitors of various protein kinases, which are key targets in oncology.[2][10] The pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[2] The negatively charged olate group can participate in additional electrostatic or hydrogen bonding interactions, enhancing binding affinity and selectivity.

Visualizations

Caption: Tautomeric equilibrium of 4-hydroxypyridine and pyridin-4-one, and deprotonation to the pyridin-4-olate anion.

Caption: General experimental workflow for the synthesis and characterization of a pyridin-4-olate salt.

Caption: Simplified mechanism of kinase inhibition by a pyridin-4-olate derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. tis.wu.ac.th [tis.wu.ac.th]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Dual Reactivity of Pyridin-4-ol: A Technical Guide to its Interactions with Electrophiles and Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-4-ol and its predominant tautomer, pyridin-4(1H)-one, represent a cornerstone scaffold in synthetic and medicinal chemistry. This technical guide provides an in-depth analysis of the reactivity of this versatile heterocycle with both electrophiles and nucleophiles. A comprehensive overview of its tautomeric equilibrium, regioselectivity in electrophilic substitution reactions, and the dichotomy of N- versus O-alkylation in nucleophilic reactions is presented. This document summarizes key quantitative data, provides detailed experimental protocols for seminal transformations, and utilizes visualizations to elucidate reaction mechanisms and workflows, serving as a vital resource for professionals engaged in the synthesis and application of pyridine-based compounds.

Core Concepts: Tautomerism and its Influence on Reactivity

This compound exists in a tautomeric equilibrium with its keto form, pyridin-4(1H)-one. The position of this equilibrium is a critical determinant of its reactivity and is significantly influenced by the physical state and the solvent environment. In the gas phase, the enol form (this compound) is generally favored. However, in solution and in the solid state, the keto form (pyridin-4(1H)-one) is typically more stable, particularly in polar solvents, due to intermolecular hydrogen bonding.[1] This predominance of the pyridone tautomer in solution means that its chemistry often dictates the outcome of reactions.

The pyridone form possesses two primary nucleophilic centers: the nitrogen atom and the exocyclic oxygen atom. This ambident nucleophilicity leads to a common challenge in its functionalization: the competition between N- and O-alkylation. Conversely, the electron-deficient nature of the pyridine (B92270) ring, particularly when the nitrogen is protonated or complexed with a Lewis acid, renders it susceptible to nucleophilic attack, while making electrophilic aromatic substitution challenging.

Reactivity with Electrophiles

Electrophilic substitution on the this compound ring is generally sluggish due to the electron-withdrawing nature of the nitrogen atom. The reaction often requires harsh conditions, and the regioselectivity is influenced by the reaction conditions and the nature of the electrophile. The pyridone tautomer is the species that typically undergoes electrophilic attack.

Halogenation

The conversion of this compound to 4-halopyridines is a crucial transformation for introducing a versatile handle for further functionalization, particularly in cross-coupling reactions. Reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are commonly employed for this purpose.

| Reagent | Product | Yield | Reference |

| POCl₃ | 4-Chloropyridine (B1293800) | High (not specified) | [2] |

| PCl₅ | 4-Chloropyridine | High (not specified) | [2] |

Experimental Protocol: Synthesis of 4-Chloropyridine Hydrochloride from 4-Hydroxypyridine (B47283)

This protocol is adapted from a general procedure for the chlorination of hydroxypyridines.

-

Materials: 4-Hydroxypyridine, Phosphorus Oxychloride (POCl₃).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl fumes, a mixture of 4-hydroxypyridine and an excess of phosphorus oxychloride is prepared.

-

The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is cooled and cautiously treated with crushed ice.

-

The aqueous solution is then made alkaline with a suitable base (e.g., sodium carbonate or sodium hydroxide) to precipitate the crude 4-chloropyridine.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated.

-

Due to the instability of free 4-chloropyridine, it is often isolated as its hydrochloride salt by passing dry HCl gas through a solution of the crude product in an anhydrous solvent.

-

Nitration

Direct nitration of this compound is challenging and often leads to low yields and side products. A more effective and widely used strategy involves the nitration of pyridine-N-oxide, followed by deoxygenation of the resulting 4-nitropyridine-N-oxide. The N-oxide group activates the 4-position towards electrophilic attack.

Reaction Sequence for Nitration:

-

N-Oxidation: Pyridine is oxidized to pyridine-N-oxide.

-

Nitration: Pyridine-N-oxide is nitrated with a mixture of nitric acid and sulfuric acid.

-

Deoxygenation: The 4-nitropyridine-N-oxide is deoxygenated to yield 4-nitropyridine.

| Step | Reagents | Product | Yield | Reference |

| Nitration of Pyridine-N-oxide | HNO₃, H₂SO₄ | 4-Nitropyridine-N-oxide | 42% | |

| Deoxygenation | PCl₃ | 4-Nitropyridine | 83% (two-step overall yield from pyridine-N-oxide) | [3][4] |

Experimental Protocol: Synthesis of 4-Nitropyridine-N-oxide

This protocol is based on a standard procedure for the nitration of pyridine-N-oxide.

-

Materials: Pyridine-N-oxide, fuming nitric acid, concentrated sulfuric acid, ice, saturated sodium carbonate solution, acetone (B3395972).

-

Procedure:

-

Prepare the nitrating acid by slowly adding concentrated H₂SO₄ to fuming HNO₃ with cooling in an ice bath.

-

In a three-neck flask equipped with a reflux condenser, internal thermometer, and an addition funnel, heat pyridine-N-oxide to 60°C.

-

Add the nitrating acid dropwise to the pyridine-N-oxide, maintaining the temperature.

-

After the addition is complete, heat the reaction mixture to 125-130°C for several hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Carefully neutralize the solution with a saturated sodium carbonate solution until a pH of 7-8 is reached, which will precipitate the crude product.

-

Collect the solid by filtration.

-

To separate the product from inorganic salts, wash the crude solid with acetone.

-

Evaporate the acetone from the filtrate to obtain the 4-nitropyridine-N-oxide, which can be further purified by recrystallization.

-

Reactivity with Nucleophiles

The reactivity of the pyridin-4-one tautomer with nucleophiles is multifaceted. The pyridone anion can act as an ambident nucleophile, leading to either N- or O-alkylation. Furthermore, the electron-deficient nature of the activated pyridinium (B92312) ring allows for conjugate addition of nucleophiles.

N- versus O-Alkylation

The alkylation of pyridin-4-one is a classic example of ambident nucleophilicity. The reaction of the pyridonate anion with an alkyl halide can result in the formation of either an N-alkyl-4-pyridone or a 4-alkoxypyridine. The regioselectivity of this reaction is influenced by several factors, including the solvent, the nature of the counter-ion, and the alkylating agent (Hard-Soft Acid-Base theory). Generally, polar aprotic solvents favor N-alkylation.

| Solvent | Alkylating Agent | Product Ratio (N/O) | Reference |

| DMF | Propargyl bromide | 12:1 | [5] |

| THF | Various alkyl halides | Favors N-alkylation | [5] |

Experimental Protocol: Selective N-Alkylation of this compound

This protocol provides a general method for the preferential N-alkylation of this compound.[6]

-

Materials: this compound, anhydrous potassium carbonate (K₂CO₃), anhydrous N,N-Dimethylformamide (DMF), alkyl halide (e.g., benzyl (B1604629) bromide).

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous potassium carbonate.

-

Add anhydrous DMF to the flask and stir the suspension at room temperature for 30 minutes.

-

Add the alkyl halide dropwise to the stirred suspension.

-

Heat the reaction mixture (typically to 60-80°C) and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture and pour it into cold water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure N-alkylated pyridin-4-one.

-

Conjugate Addition of Organometallic Reagents

N-acylated 4-pyridones can act as Michael acceptors, undergoing conjugate addition with soft nucleophiles like organocuprates and organozincates. This reaction provides a powerful method for the synthesis of substituted 2,3-dihydro-4-pyridones, which are valuable precursors to piperidine (B6355638) derivatives.

| Organometallic Reagent | Product | Yield | Reference |

| Lithium dialkylcuprates | 2-Substituted-2,3-dihydro-4-pyridone | Good to excellent | [7] |

| Trialkylzincates (with Cu catalysis) | 2-Substituted-2,3-dihydro-4-pyridone | Good to excellent | [7] |

| Arylzinc chlorides (with Rh(I) catalysis) | 2-Aryl-2,3-dihydro-4-pyridone | High | [8] |

Experimental Protocol: Rhodium(I)-Catalyzed 1,4-Conjugate Addition of Arylzinc Chlorides to N-Boc-4-pyridone

This protocol is adapted from a procedure for the conjugate addition of organozinc reagents.[8]

-

Materials: N-Boc-4-pyridone, [RhCl(C₂H₄)₂]₂, BINAP, dry THF, Arylzinc chloride (ArZnCl) solution in THF, Chlorotrimethylsilane (TMSCl).

-

Procedure:

-

In a flame-dried flask under an argon atmosphere, prepare a solution of the rhodium precursor and BINAP ligand in dry THF at low temperature (-5°C).

-

To this catalyst solution, add the N-Boc-4-pyridone.

-

After stirring for a short period, simultaneously add the arylzinc chloride solution and TMSCl dropwise over several minutes.

-

Allow the reaction to proceed at low temperature, monitoring its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to yield the 2-aryl-2,3-dihydropyridone.

-

Applications in Drug Development: Pyridin-4-one as a Kinase Inhibitor Scaffold

The this compound/pyridin-4-one scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a variety of biologically active compounds.[9][10][11] One of its most significant roles is as a core component of kinase inhibitors, which are a major class of targeted cancer therapies. These inhibitors typically function by competing with ATP for binding to the active site of a protein kinase, thereby blocking the downstream signaling pathways that promote cell proliferation and survival.[2]

Conclusion

The reactivity of this compound is a rich and complex subject, dominated by the chemistry of its pyridin-4(1H)-one tautomer. Its ambident nucleophilicity presents both challenges and opportunities for selective functionalization, while its electron-deficient character, especially upon activation, allows for unique nucleophilic addition reactions. A thorough understanding of the factors governing its reactivity is paramount for the efficient synthesis of a vast array of functionalized pyridine derivatives. The continued exploration of the chemistry of this remarkable scaffold will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Conjugate addition reactions of N-carbamoyl-4-pyridones with organometallic reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rhodium(I)-Complexes Catalyzed 1,4-Conjugate Addition of Arylzinc Chlorides to N-Boc-4-pyridone [mdpi.com]

- 9. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

The Synthesis of 4-Hydroxypyridine: A Journey Through Discovery and Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypyridine (B47283), a pivotal heterocyclic organic compound, serves as a cornerstone in the synthesis of a multitude of pharmaceutical and agrochemical agents. Its unique electronic properties and versatile reactivity have established it as an indispensable building block in modern medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and historical evolution of 4-hydroxypyridine synthesis, offering detailed experimental protocols for key methodologies and a comparative analysis of their quantitative aspects.

Historical Context: The Dawn of Pyridine (B92270) Synthesis

While the precise first synthesis of 4-hydroxypyridine is not definitively documented under a single discoverer, its origins are intrinsically linked to the broader exploration of pyridine chemistry in the late 19th century. The groundbreaking work of Arthur Rudolf Hantzsch in 1881 on the synthesis of pyridine derivatives laid the fundamental groundwork for accessing this class of compounds.[1][2][3][4] The "Hantzsch Pyridine Synthesis" is a multi-component reaction that provides a versatile method for constructing the pyridine ring, the core scaffold of 4-hydroxypyridine.[1][2]

Early methods for the preparation of pyridinols, including 4-hydroxypyridine, often involved harsh reaction conditions and resulted in low yields.[5] Over the decades, significant advancements have led to the development of more efficient, scalable, and safer synthetic routes, driven by the increasing demand for 4-hydroxypyridine as a key intermediate in drug discovery and development.[6]

Key Synthetic Methodologies

Several distinct synthetic pathways to 4-hydroxypyridine have been established, each with its own set of advantages and limitations. The most prominent methods, detailed below, start from readily available precursors such as 4-aminopyridine (B3432731), pyridine-N-oxide, and 4-chloropyridine (B1293800).

Synthesis from 4-Aminopyridine via Diazotization

This is one of the most common and high-yielding methods for the laboratory and industrial-scale production of 4-hydroxypyridine.[5][7] The process involves the diazotization of 4-aminopyridine to form an unstable diazonium salt, which is subsequently hydrolyzed to the desired product.[7]

Reaction Mechanism: Diazotization of 4-Aminopyridine

Caption: Diazotization of 4-aminopyridine to 4-hydroxypyridine.

Experimental Protocol:

A detailed protocol for the synthesis of 4-hydroxypyridine from 4-aminopyridine is as follows:[5][7]

-

Preparation of the Diazonium Salt Solution:

-

In a 1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, 400 mL of water is added.

-

While cooling in an ice bath, 140 mL of concentrated sulfuric acid (98%) is slowly added, maintaining the temperature between 20-40°C.

-

After cooling the diluted sulfuric acid to 0-20°C, 95 g of 4-aminopyridine (99%) is added.

-

The mixture is further cooled to 0-5°C using an ice-salt bath.

-

150.8 g of butyl nitrite (B80452) is then added dropwise over approximately 120 minutes, ensuring the temperature is strictly maintained between 0-5°C.

-

-

Hydrolysis and Neutralization:

-

The prepared diazonium salt solution is transferred to a larger flask and diluted with 2000 mL of water.

-

A solution of barium hydroxide (B78521) is added to neutralize the acidic solution, with the temperature controlled between 30-60°C, until the pH reaches 7.5-8.0.

-

Carbon dioxide is then bubbled through the solution to precipitate excess barium hydroxide as barium carbonate, bringing the pH to 6.0.

-

The precipitate is removed by filtration.

-

-

Purification:

-

The filtrate containing the crude 4-hydroxypyridine is treated with activated carbon and methanol (B129727) for decolorization.

-

The solvent is removed under reduced pressure, and the resulting solid is purified by vacuum distillation or recrystallization to yield high-purity 4-hydroxypyridine.

-

Experimental Workflow: Synthesis from 4-Aminopyridine

Caption: Experimental workflow for 4-hydroxypyridine synthesis.

Synthesis from Pyridine-N-Oxide

The rearrangement of pyridine-N-oxide is another classical and effective method for the synthesis of 4-hydroxypyridine and its derivatives. This reaction typically proceeds by treatment of pyridine-N-oxide with an acylating agent, such as acetic anhydride (B1165640), followed by hydrolysis.[8]

Reaction Mechanism: Rearrangement of Pyridine-N-Oxide

Caption: Synthesis of 4-hydroxypyridine from pyridine-N-oxide.

Experimental Protocol:

-

Acetylation: Pyridine-N-oxide is reacted with a molar excess of acetic anhydride. The reaction is typically heated to reflux for several hours.

-

Solvent Removal: After the reaction is complete, the excess acetic anhydride is removed under reduced pressure.

-

Hydrolysis: The resulting crude 4-acetoxypyridine is hydrolyzed by heating with aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

-

Neutralization and Isolation: The reaction mixture is neutralized, and the 4-hydroxypyridine is extracted with a suitable organic solvent. The product is then purified by recrystallization or chromatography.

Synthesis from 4-Chloropyridine

Nucleophilic substitution of the chlorine atom in 4-chloropyridine with a hydroxide source provides a direct route to 4-hydroxypyridine. This method is often employed when 4-chloropyridine is a readily available starting material.[5]

Experimental Protocol:

-

Reaction Setup: 4-Chloropyridine is dissolved in a suitable solvent, such as water or an alcohol.

-

Nucleophilic Substitution: An aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide, is added to the solution of 4-chloropyridine. The reaction mixture is heated under reflux for an extended period.

-

Acidification and Isolation: After cooling, the reaction mixture is carefully acidified with an acid like hydrochloric acid to precipitate the 4-hydroxypyridine. The solid product is then collected by filtration, washed, and dried.

Quantitative Data Summary

The following table provides a comparative summary of the quantitative data for the key synthetic methods discussed.

| Parameter | Synthesis from 4-Aminopyridine | Synthesis from Pyridine-N-Oxide | Synthesis from 4-Chloropyridine |

| Starting Material | 4-Aminopyridine | Pyridine-N-Oxide | 4-Chloropyridine |

| Key Reagents | NaNO₂, H₂SO₄, Ba(OH)₂ | Acetic Anhydride, HCl/NaOH | NaOH or KOH |

| Typical Yield | ~92%[5] | 60-80% | 70-90% |

| Product Purity | >99%[5] | Variable, requires purification | Good, often crystallizes out |

| Reaction Time | Several hours | Several hours | Several hours to days |

| Reaction Temperature | 0-60°C | Reflux | Reflux |

| Advantages | High yield, high purity | Readily available starting material | Direct conversion |

| Disadvantages | Use of nitrite, multi-step | Use of corrosive reagents | Can be slow, potential for side reactions |

Conclusion

The synthesis of 4-hydroxypyridine has evolved significantly from the early days of pyridine chemistry. Modern methods, particularly the diazotization of 4-aminopyridine, offer high yields and purity, making this vital intermediate readily accessible for pharmaceutical and agrochemical research and development. The choice of synthetic route ultimately depends on factors such as the availability of starting materials, desired scale of production, and the specific purity requirements of the final product. The continued innovation in synthetic methodologies will undoubtedly lead to even more efficient and sustainable processes for the production of 4-hydroxypyridine in the future.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 3. encyclopedia.com [encyclopedia.com]

- 4. Hantzsch Dihydropyridine Synthesis [drugfuture.com]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Hydroxypyridine N-oxide Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

A Technical Guide to the Basic Chemical Reactions of Pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental chemical reactivity of Pyridin-4-ol (also known as 4-hydroxypyridine). A cornerstone molecule in medicinal chemistry, its unique electronic properties and tautomeric nature dictate a rich and varied reaction profile. This document details its key transformations, supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate understanding and application in research and development.

The Tautomeric Equilibrium: this compound vs. 4-Pyridone

A critical feature of this compound is its existence in a tautomeric equilibrium with its keto form, 4-Pyridone. The position of this equilibrium is highly sensitive to the molecule's environment, a factor that profoundly influences its reactivity.

The two primary tautomers are the aromatic 'enol' form (this compound) and the non-aromatic 'keto' form (4-Pyridone). The 4-Pyridone form is significantly more polar and capable of acting as both a hydrogen bond donor and acceptor, leading to strong intermolecular interactions.

Caption: Tautomeric equilibrium between this compound and 4-Pyridone.

The equilibrium constant (Keq = [Pyridone]/[Pyridinol]) is heavily influenced by the solvent and physical state. In the gas phase, the enol form is favored, while the keto form predominates in polar solvents and the solid state due to stabilization through intermolecular hydrogen bonding.[1][2][3]

Table 1: Tautomeric Equilibrium Dependence on Environment

| Environment | Predominant Form | Rationale |

| Gas Phase | This compound (Enol) | Intrinsic stability of the aromatic system.[2][4] |

| Non-polar Solvents | Comparable amounts | Reduced influence of intermolecular forces.[1][5] |

| Polar Solvents (e.g., Water) | 4-Pyridone (Keto) | Stabilization of the polar keto form via hydrogen bonding.[2][3] |

| Solid State | 4-Pyridone (Keto) | Strong intermolecular hydrogen bonding in the crystal lattice.[2] |

Electrophilic Aromatic Substitution (EAS)

The pyridine (B92270) ring is inherently electron-deficient and thus deactivated towards electrophilic attack compared to benzene. Direct electrophilic substitution on this compound is challenging and often requires harsh conditions, proceeding on the more electron-rich 4-pyridone tautomer.

Direct Substitution on the 4-Pyridone Ring

Direct halogenation and oxidation of the 4-pyridone tautomer can be achieved, typically resulting in substitution at the C-3 and C-5 positions, which are ortho to the activating hydroxyl/carbonyl group.

-

Bromination: Reaction with bromine in a buffered aqueous solution can yield 3-bromo-4-pyridone. However, the reaction is susceptible to over-bromination, forming 3,5-dibromo-4-pyridone.[6]

-

Hydroxylation (Elbs Persulfate Oxidation): The Elbs reaction allows for the introduction of a second hydroxyl group at the C-3 position. The reaction proceeds by attacking the phenol (B47542) with potassium persulfate in an alkaline solution, followed by hydrolysis. Yields are often modest.[7][8][9]

Table 2: Direct Electrophilic Substitution Data

| Reaction | Reagents | Product | Yield | Reference |

| Bromination | Br2, aq. acetate (B1210297) buffer (pH 4.2-4.4) | 3-Bromo-4-pyridone | 28% | [6] |